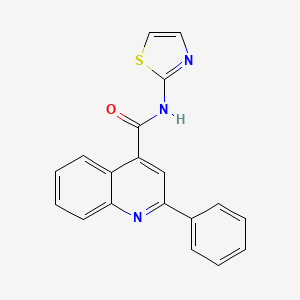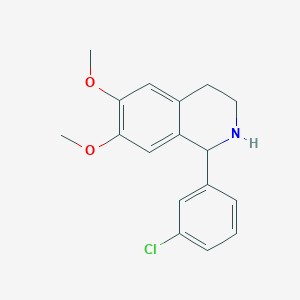![molecular formula C22H29N3OS B6140010 N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6140010.png)
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
科学的研究の応用
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic applications, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in various cell types, suggesting that it may protect against oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its antioxidant and neuroprotective properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neuronal cells. This compound has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea in laboratory experiments is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of using this compound in laboratory experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea, including further investigation of its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to determine the optimal dosages and administration routes for this compound in various experimental settings. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in a wider range of laboratory experiments.
合成法
N,N-dibenzyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized through various methods, including the reaction of N,N-dibenzylthiourea with 3-(4-morpholinyl)propylamine in the presence of a base such as NaOH or KOH. The reaction is typically carried out in an organic solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of this compound.
特性
IUPAC Name |
1,1-dibenzyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c27-22(23-12-7-13-24-14-16-26-17-15-24)25(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMKKHGMDGPXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6139935.png)

![N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6139958.png)
![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2H-pyran-2-ylmethyl)acetamide](/img/structure/B6139965.png)
![8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6139977.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6139988.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6139997.png)
![4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6140005.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6140006.png)

![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6140046.png)